molecular formula C5H2BrClO2S B1284079 4-Bromo-5-chlorothiophene-2-carboxylic acid CAS No. 60729-37-5

4-Bromo-5-chlorothiophene-2-carboxylic acid

Cat. No.: B1284079
CAS No.: 60729-37-5
M. Wt: 241.49 g/mol
InChI Key: CFVLYODPDQGKTF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-Bromo-5-chlorothiophene-2-carboxylic acid (CAS: 60729-37-5) is a halogenated thiophene derivative with the molecular formula C₅H₂BrClO₂S and a molecular weight of 241.49 g/mol . The compound features a thiophene ring substituted with bromine (C4), chlorine (C5), and a carboxylic acid group (C2). This arrangement confers unique electronic and steric properties, making it a versatile intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chlorothiophene-2-carboxylic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: cyclization and carboxylation, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chlorothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine or chlorine atoms.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols and aldehydes.

Scientific Research Applications

Chemical Synthesis

4-Bromo-5-chlorothiophene-2-carboxylic acid serves as a versatile intermediate in organic synthesis. It is used in the preparation of various derivatives that can be employed in pharmaceuticals and agrochemicals. The compound can undergo various reactions, including:

  • Nucleophilic Substitution : The bromine and chlorine atoms can be replaced by nucleophiles, allowing for the synthesis of diverse derivatives.
  • Oxidation and Reduction Reactions : The thiophene ring can be oxidized or the carboxylic acid group reduced to generate specific functional groups tailored for particular applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or membrane integrity. Studies report minimum inhibitory concentrations (MIC) ranging from 3.12 μg/mL to 12.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies show that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways. The structural features of the compound facilitate enhanced binding to protein targets involved in cancer progression .

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit various enzymes, including kinases and phosphatases involved in inflammatory and cancer signaling pathways. It has been utilized as a probe in biochemical assays to study enzyme kinetics .

Material Science

In materials science, this compound is explored for its potential use in developing advanced materials such as organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in electronic devices, sensors, and photovoltaic cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

a. 5-Bromo-4-chlorothiophene-2-carboxylic Acid (CAS: 123418-69-9)

  • Structural Differences : Bromine and chlorine substituents are swapped (Br at C5, Cl at C4).
  • Impact : Altered regiochemistry may affect reactivity in coupling reactions. Similarity score: 0.82 .
  • Applications: Limited data, but likely used in analogous pharmaceutical intermediates.

b. 4-Chlorothiophene-2-carboxylic Acid

  • Structural Differences : Lacks the bromine substituent at C3.
  • Impact : Reduced steric bulk and electronic effects, making it less reactive in halogen-directed coupling reactions .
  • Applications : Simpler building block for agrochemicals and polymers.

c. 4-Amino-5-bromo-2-thiophenecarboxylic Acid (CAS: 89499-42-3)

  • Structural Differences: Substitutes chlorine (C5) with an amino group (-NH₂).
  • Impact: The amino group introduces nucleophilicity, enabling different reaction pathways (e.g., Schiff base formation). Similarity score: 0.79 .
  • Applications: Potential use in dyes or coordination complexes.

Benzoic Acid Derivatives

a. 5-Bromo-2-Chlorobenzoic Acid (CAS: N/A)

  • Structural Differences : Benzene core instead of thiophene; substituents at C5 (Br) and C2 (Cl).
  • Molecular Formula : C₇H₄BrClO₂ .
  • Impact : The aromatic benzene ring lacks sulfur’s electron-rich nature, reducing conjugation with carboxylic acid.
  • Applications: Agrochemicals (pesticides) and pharmaceuticals (non-steroidal anti-inflammatory agents) .

b. 4'-Bromobiphenyl-2-carboxylic Acid (CAS: 37174-65-5)

  • Structural Differences : Biphenyl system with bromine on the distal ring.
  • Impact : Extended conjugation may enhance fluorescence properties, unlike the thiophene derivative.
  • Applications : Materials science (liquid crystals) and organic electronics .

Benzimidazole Derivatives

a. 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic Acid (CAS: 606144-04-1)

  • Structural Differences : Benzimidazole core with halogenated aryl substituents.
  • Applications : Targeted therapies (e.g., kinase inhibitors) due to improved binding affinity .

Comparative Data Table

Compound Core Structure Substituents Molecular Formula Key Applications Reference ID
4-Bromo-5-chlorothiophene-2-carboxylic acid Thiophene Br (C4), Cl (C5), -COOH (C2) C₅H₂BrClO₂S Pharmaceuticals, OLEDs
5-Bromo-4-chlorothiophene-2-carboxylic acid Thiophene Br (C5), Cl (C4), -COOH (C2) C₅H₂BrClO₂S Intermediate synthesis
4-Chlorothiophene-2-carboxylic acid Thiophene Cl (C4), -COOH (C2) C₅H₃ClO₂S Polymers, agrochemicals
5-Bromo-2-Chlorobenzoic acid Benzene Br (C5), Cl (C2), -COOH (C1) C₇H₄BrClO₂ NSAIDs, herbicides
5-[(4-Bromo-2-chlorophenyl)amino]-... Benzimidazole Br, Cl, -COOH, -F, -CH₃ C₁₅H₁₀BrClFN₃O₂ Kinase inhibitors

Key Findings and Insights

  • Reactivity: The dual halogen (Br/Cl) substitution in this compound enhances its utility in cross-coupling reactions compared to mono-halogenated thiophenes .
  • Electronic Effects : The thiophene core’s electron-rich nature differentiates it from benzoic acid derivatives, favoring applications in conductive materials .
  • Biological Activity : Benzimidazole derivatives exhibit higher target specificity in drug design due to their rigid, planar structures .

Biological Activity

4-Bromo-5-chlorothiophene-2-carboxylic acid (C6H4BrClO2S) is a heterocyclic compound belonging to the thiophene family. This compound has garnered attention due to its potential biological activities, particularly as a pharmaceutical agent. Its structure features a thiophene ring substituted with bromine and chlorine atoms, alongside a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

  • Molecular Weight : 241.49 g/mol
  • Appearance : White to off-white solid
  • Chemical Formula : C6H4BrClO2S

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its inhibitory effects on specific enzymes and its potential as an antibacterial and anticancer agent.

Enzyme Inhibition

  • D-Amino Acid Oxidase (DAO) Inhibition :
    • A series of thiophene-2-carboxylic acids, including this compound, have been identified as potent inhibitors of DAO. Structure-activity relationship (SAR) studies indicate that small substituents on the thiophene ring enhance inhibitory potency.
    • Key Findings :
      • Compounds with 5-substituents like bromine or chlorine exhibited improved inhibitory activity compared to unsubstituted analogs.
      • The most potent inhibitors within this class had IC50 values as low as 0.09 µM for disubstituted derivatives .
  • Insulin-Regulated Aminopeptidase (IRAP) Inhibition :
    • Research indicates that this compound can act as an IRAP inhibitor. The compound was synthesized and evaluated for its inhibitory activity.
    • IC50 Values : The compound showed varying degrees of inhibition, with some derivatives demonstrating significant activity against IRAP, highlighting the importance of the carboxylic acid group in maintaining potency .

Antibacterial Activity

Studies have also evaluated the antibacterial properties of derivatives of thiophene-2-carboxylic acids. Although specific data on this compound is limited, related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of thiophene derivatives has been investigated, particularly against human prostate cancer cell lines (PC-3). Compounds with similar structures have demonstrated cytotoxic effects, suggesting that this compound may also possess anticancer properties .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure CharacteristicsIC50 (µM)Biological Activity
5-Chlorothiophene-2-carboxylic AcidLacks bromine; only contains chlorine0.04Potent DAO inhibitor
4-Bromo-thiophene-2-carboxylic AcidSimilar bromination; lacks chlorineVariesModerate DAO inhibitor
4-Iodo-5-chlorothiophene-2-carboxylic AcidContains iodine instead of bromineHigherEnhanced reactivity
This compoundContains both bromine and chlorineVariesPotential IRAP inhibitor

Case Studies

  • DAO Inhibition Study :
    A study published in Nature detailed the structural basis for the inhibition of DAO by thiophene derivatives. The introduction of small substituents like bromo or chloro at specific positions significantly enhanced inhibitory potency, with implications for drug design targeting schizophrenia and other disorders .
  • IRAP Inhibition Study :
    Another study focused on the synthesis and biological evaluation of IRAP inhibitors highlighted the critical role of the carboxylic acid moiety in maintaining activity. The study reported various analogs derived from this compound, showcasing their potential as therapeutic agents against metabolic disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-5-chlorothiophene-2-carboxylic acid, and how can intermediates be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via halogenation of thiophene derivatives. For example, bromination and chlorination of thiophene-2-carboxylic acid precursors can be performed using reagents like N-bromosuccinimide (NBS) or SOCl₂ under controlled temperatures (0–5°C) to minimize side reactions . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of halogenating agents) and using anhydrous solvents (e.g., DMF or THF) to enhance selectivity. Intermediate purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves yield .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) mobile phase (retention time ~8.2 min) can assess purity (>95%) .
  • NMR : 1H^1H-NMR (DMSO-d6, 400 MHz) should show a singlet for the carboxylic proton at δ 13.2 ppm and distinct aromatic signals between δ 7.5–8.0 ppm for thiophene protons. 13C^{13}C-NMR confirms carbonyl (C=O) at ~165 ppm .
  • Elemental Analysis : Matches calculated values for C (24.88%), H (0.83%), Br (33.07%), and Cl (14.68%) .

Q. How should researchers handle discrepancies in spectral data (e.g., unexpected peaks in NMR) during characterization?

  • Methodological Answer : Contaminants or byproducts (e.g., dehalogenated derivatives) may arise from incomplete reactions. Perform LC-MS to identify masses corresponding to potential impurities (e.g., m/z 241.49 for the parent ion). Repurify via column chromatography (silica gel, hexane/ethyl acetate gradient) and reacquire spectra .

Advanced Research Questions

Q. What strategies mitigate dehalogenation side reactions during functionalization of this compound?

  • Methodological Answer : Dehalogenation often occurs under basic or high-temperature conditions. Use mild catalysts (e.g., Pd(PPh₃)₄ for Suzuki couplings) at 60–80°C in degassed solvents (toluene/ethanol). Additives like tetrabutylammonium bromide (TBAB) stabilize halogens during nucleophilic substitutions . Monitor reaction progress via TLC (Rf ~0.4 in 3:7 hexane/EtOAc) to terminate before side reactions dominate.

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) can model electron density distribution. The carboxylic acid group withdraws electron density, making the bromine at position 4 more electrophilic. Fukui indices identify nucleophilic attack sites, aiding in designing reactions like Buchwald-Hartwig aminations .

Q. What are the stability considerations for long-term storage of this compound, and how do degradation products affect downstream applications?

  • Methodological Answer : Store at -20°C in amber vials under argon to prevent hydrolysis of the carboxylic acid group or halogen loss. Degradation products (e.g., 5-chlorothiophene-2-carboxylic acid) can be detected via GC-MS (m/z 176.5). Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) validate storage protocols .

Q. Data Contradiction Analysis

Q. How to resolve conflicting reports on the solubility of this compound in polar aprotic solvents?

  • Methodological Answer : Discrepancies may arise from crystallinity or hydrate formation. Test solubility in DMSO, DMF, and THF via gravimetric analysis (10 mg/mL increments). Sonication at 40°C for 30 min enhances dissolution. XRPD identifies polymorphic forms affecting solubility .

Q. Experimental Design Tables

Parameter Optimized Condition Reference
Halogenation Temperature0–5°C (prevents over-halogenation)
Recrystallization SolventEthanol/water (70:30 v/v)
Catalyst for CouplingsPd(PPh₃)₄, 2 mol%
Storage Temperature-20°C under argon

Properties

IUPAC Name

4-bromo-5-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVLYODPDQGKTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564978
Record name 4-Bromo-5-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60729-37-5
Record name 4-Bromo-5-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of bromine (634 uL, 12.3 mmol) in AcOH (2.5 mL) was added dropwise to 5-chloro-2-thiophenecarboxylic acid (2 g, 12.3 mmol) and FeCl3 (399 mg, 2.50 mmol) in AcOH (25 mL) at 25° C. The reaction mixture was warmed to reflux where additional bromine (634 uL, 12.3 mmol) and FeCl3 (399 mg, 2.50 mmol) were added. After 7d, the solution was poured onto ice and the precipitate was filtered and washed with water affording the title compound (3 g, quant.) as a yellow powder: LCMS (ES) m/z 242 (M+H)+.
Quantity
634 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
399 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
634 μL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
399 mg
Type
reactant
Reaction Step Two
[Compound]
Name
7d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromine (634 uL, 12.3 mmol) in AcOH (2.5 mL) was added dropwise to 5-chloro-2-thiophenecarboxylic acid (2 g, 12.3 mmol) and FeCl3 (399 mg, 2.50 mmol) in AcOH (25 mL) at 25° C. The reaction mixture was warmed to reflux where additional bromine (634 uL, 12.3 mmol) and FeCl3 (399 mg, 2.50 mmol) were added. After 7 d, the solution was poured onto ice and the precipitate was filtered and washed with water affording the title compound (3 g, quant.) as a yellow powder: LCMS (ES) m/z 242 (M+H)+.
Quantity
634 μL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
FeCl3
Quantity
399 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
634 μL
Type
reactant
Reaction Step Two
[Compound]
Name
FeCl3
Quantity
399 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
4-Bromo-5-chlorothiophene-2-carboxylic acid
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1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
4-Bromo-5-chlorothiophene-2-carboxylic acid
1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
4-Bromo-5-chlorothiophene-2-carboxylic acid
1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
4-Bromo-5-chlorothiophene-2-carboxylic acid
1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
4-Bromo-5-chlorothiophene-2-carboxylic acid
1-Oxa-2-azaspiro[4.5]dec-2-en-3-ylmethanol
4-Bromo-5-chlorothiophene-2-carboxylic acid

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